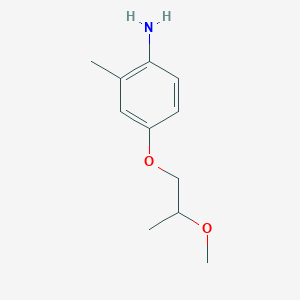

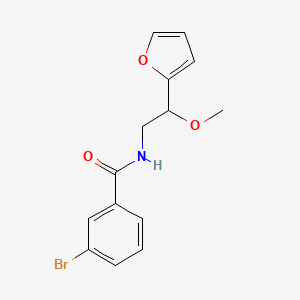

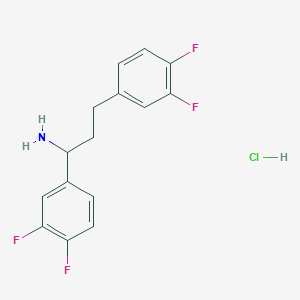

![molecular formula C21H28N2O2 B2731284 3-cyclopentyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851403-15-1](/img/structure/B2731284.png)

3-cyclopentyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclopentyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide is a chemical compound that belongs to the class of amides. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Pharmaceuticals and Therapeutics

This compound is a part of the Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives which have shown therapeutic interest . These compounds are used in the synthesis of various drugs and therapeutics . For instance, it is utilized in the synthesis of intermediates for Ribociclib, a selective and potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) used in cancer therapy, particularly for hormone receptor-positive breast cancer.

Synthesis Methods

The compound is synthesized using various methods. One such method involves the reaction of the related N-alkylpyrrole with hydrazine hydrate . Another method involves the use of catalyst DMAP (Dimethyl amino pyridine, 10 mol%), LiOH base along with the recommended solvent EtOH as a greener alternative in the place of MeOH solvent .

Ecofriendly Synthesis

The compound is also involved in ecofriendly synthesis methods. Hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO . This approach gives higher priority to the execution of twelve principles of green chemistry in the synthesis of Ribociclib precursor .

Computer-Aided Molecular Design

CCG-28177 could potentially be used in the field of Computer-Aided Molecular Design . CCG technology is used by research chemists, biologist and crystallographers at leading research and development institutions in the private, governmental and academic sectors to discover new therapeutics and a myriad of consumer goods and products .

Clean Coal Technology

Although not directly related to the compound, the acronym CCG also stands for Clean Coal Geology . Clean coal technology (CCT) is one of the effective methods to address coal-associated pollution . However, CCT needs the practical and theoretical support of clean coal geology (CCG) .

Propriétés

IUPAC Name |

3-cyclopentyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-14-11-18-13-17(21(25)23-19(18)12-15(14)2)9-10-22-20(24)8-7-16-5-3-4-6-16/h11-13,16H,3-10H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITLCFSWXUEXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

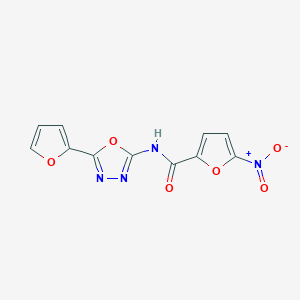

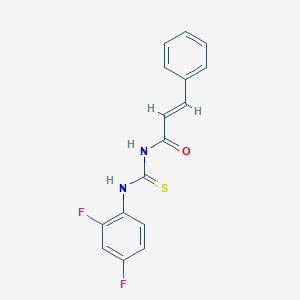

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)

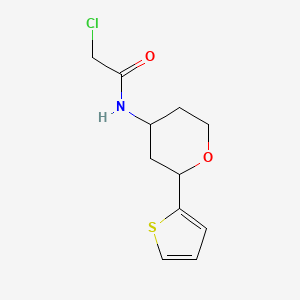

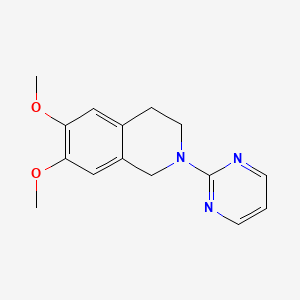

![4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2731207.png)

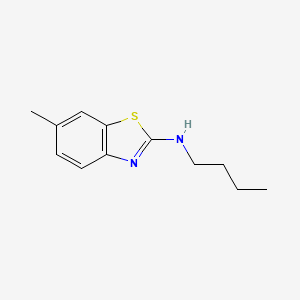

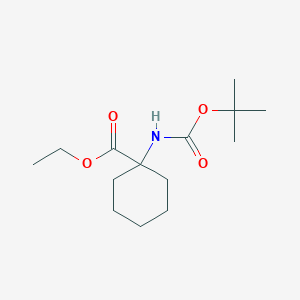

![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)

![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)